

# A Spectroscopic Showdown: Differentiating Cyclobutane Carboxylic Acid Isomers

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## Compound of Interest

Compound Name: 2-Methylcyclobutane-1-carboxylic acid

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A comprehensive analysis of the spectroscopic characteristics of cyclobutanecarboxylic acid and its dicarboxylic isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The subtle structural variations among cyclobutane carboxylic acid and its isomers—cis- and trans-1,2-cyclobutanedicarboxylic acid, and 1,1-cyclobutanedicarboxylic acid—give rise to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide offers a side-by-side comparison of their key spectral features to facilitate their differentiation.

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for cyclobutanecarboxylic acid and its isomers.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	-COOH	$\alpha$ -H	Cyclobutane Ring Protons	Solvent
Cyclobutanecarboxylic Acid	~11.0 - 11.59	~3.17	~1.74 - 2.60	CDCl <sub>3</sub>
cis-1,2-Cyclobutanedicarboxylic Acid	~12.46 (for diphenyl derivative)	~3.81, ~4.22 (for diphenyl derivative)	-	DMSO-d <sub>6</sub>
trans-1,2-Cyclobutanedicarboxylic Acid	-	~3.45	~2.17	D <sub>2</sub> O
1,1-Cyclobutanedicarboxylic Acid	-	-	~2.5 (CH <sub>2</sub> ) and ~2.0 (CH <sub>2</sub> )	DMSO-d <sub>6</sub>

Note: Data for cis-1,2-cyclobutanedicarboxylic acid is for a diphenyl derivative and may not be directly comparable. A proton NMR for the unsubstituted form was not readily available in the searched literature.

## Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	-COOH	$\alpha$ -C	Cyclobutane Ring Carbons	Solvent
Cyclobutanecarboxylic Acid	~182.0	~40.0	~25.0, ~18.0	Not Specified
cis-1,2-Cyclobutanedicarboxylic Acid	174.3 (for diphenyl derivative)	44.8, 42.9 (for diphenyl derivative)	-	DMSO-d <sub>6</sub>
trans-1,2-Cyclobutanedicarboxylic Acid	~177.0	~45.0	~23.0	Not Specified
1,1-Cyclobutanedicarboxylic Acid	~173.0	~50.0	~30.0, ~16.0	DMSO-d <sub>6</sub>

Note: Data for cis-1,2-cyclobutanedicarboxylic acid is for a diphenyl derivative and may not be directly comparable.

### Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands in $\text{cm}^{-1}$ )

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carboxyl)	C-O Stretch
Cyclobutanecarboxylic Acid	~2500-3300 (broad)	~1700-1725	Not Specified
cis-1,2-Cyclobutanedicarboxylic Acid	Not Specified	Not Specified	Not Specified
trans-1,2-Cyclobutanedicarboxylic Acid	~2500-3300 (broad)	~1700	Not Specified
1,1-Cyclobutanedicarboxylic Acid	~2500-3300 (broad)	~1700	Not Specified

**Table 4: Mass Spectrometry (MS) Data (Key m/z values)**

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions	Ionization Method
Cyclobutanecarboxylic Acid	100	85, 73, 55	EI
cis-1,2-Cyclobutanedicarboxylic Acid	144	126, 98, 80	EI
trans-1,2-Cyclobutanedicarboxylic Acid	144	126, 98, 80, 55	EI
1,1-Cyclobutanedicarboxylic Acid	144	100, 82, 54	EI

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the cyclobutane carboxylic acid isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ) in a standard 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a Bruker AVANCE 500 MHz spectrometer.[\[1\]](#)
- **$^1\text{H}$  NMR Acquisition:** Proton NMR spectra were recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak, which was calibrated to TMS.

## Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the thin solid film or KBr pellet method is typically employed.

- **Thin Solid Film Method:**
  - A small amount of the solid sample (5-10 mg) was dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[\[2\]](#)
  - A drop of this solution was placed on a salt plate (e.g., NaCl or KBr).[\[2\]](#)
  - The solvent was allowed to evaporate, leaving a thin film of the solid compound on the plate.[\[2\]](#)
  - The plate was then mounted in the FTIR spectrometer for analysis.
- **Potassium Bromide (KBr) Pellet Method:**

- Approximately 1-2 mg of the solid sample was ground with about 100-200 mg of dry KBr powder in an agate mortar and pestle.
- The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- The pellet was placed in a sample holder in the FTIR spectrometer for analysis.

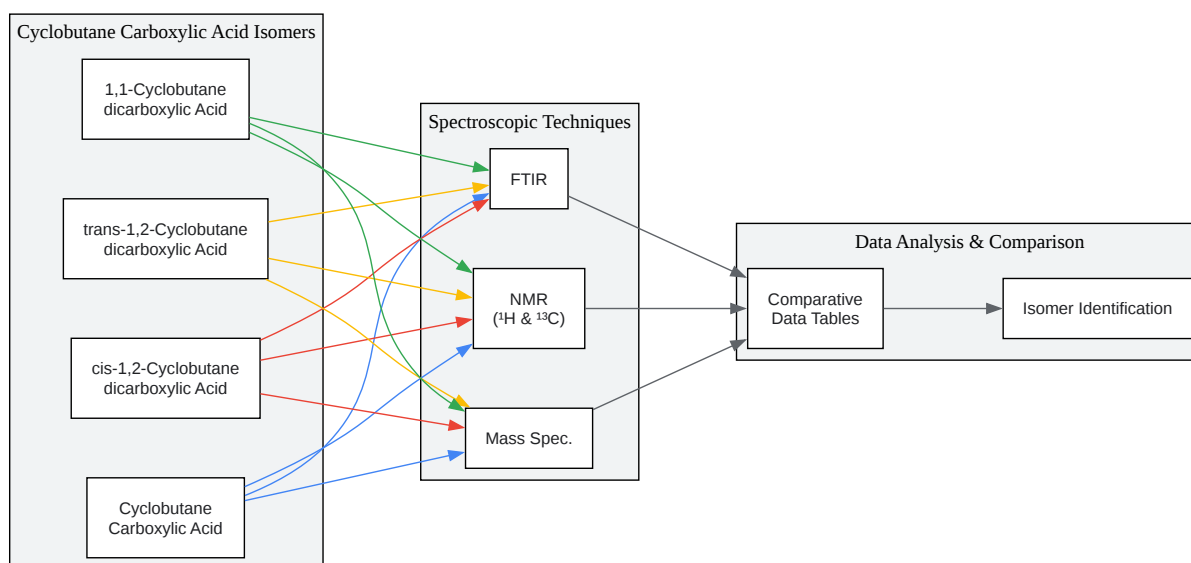
## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra were obtained using a standard mass spectrometer.

- **Sample Introduction:** A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** The sample was bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions were separated according to their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- **Detection:** The abundance of each ion was measured to generate the mass spectrum.

## Visualization of the Spectroscopic Comparison Workflow

The logical flow for the spectroscopic comparison of cyclobutane carboxylic acid isomers is depicted in the following diagram.



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Caption: Workflow for the spectroscopic comparison of cyclobutane carboxylic acid isomers.

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## References

- 1. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) MS spectrum [chemicalbook.com]
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